10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core. This can be achieved through a condensation reaction between an aromatic diamine and a diketone under acidic conditions.
Substitution Reactions: Subsequent steps involve the introduction of benzyl and phenyl groups through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the intermediates and facilitate the substitution.
Final Cyclization and Purification: The final step involves cyclization to form the hexahydro structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl substituents. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group of the diazepinone ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenyl positions. Reagents such as alkyl halides and strong bases are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Alkyl halides, NaH, KOtBu, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.
Medicine
The compound is investigated for its potential pharmacological properties. Its structural similarity to other bioactive dibenzodiazepines suggests that it may exhibit activity as an anxiolytic, antipsychotic, or anticonvulsant agent. Preclinical studies are conducted to evaluate its efficacy and safety profiles.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 10-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(2-sec-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
Compared to similar compounds, 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C28H28N2O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-benzyl-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O/c1-28(2)17-23-26(25(31)18-28)27(21-13-7-4-8-14-21)30(19-20-11-5-3-6-12-20)24-16-10-9-15-22(24)29-23/h3-16,27,29H,17-19H2,1-2H3 |
InChI Key |
DCJYMHYTRCAPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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